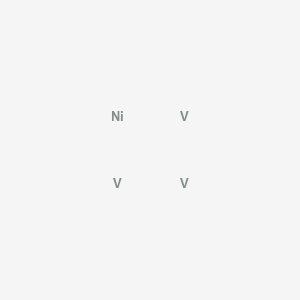

Nickel;vanadium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nickel and vanadium are transition metals that form various compounds with unique properties and applications. Nickel-vanadium compounds are known for their catalytic, electronic, and structural properties, making them valuable in various scientific and industrial fields. These compounds often exhibit interesting chemical behaviors due to the combination of nickel’s catalytic abilities and vanadium’s multiple oxidation states.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Nickel-vanadium compounds can be synthesized through various methods, including solid-state reactions, chemical vapor deposition, and electrodeposition. One common method involves the reduction and nitridation of vanadium precursors in the presence of nickel. For example, vanadium nitride can be prepared by reducing vanadium pentoxide with calcium metal and then nitriding the product at high temperatures .

Industrial Production Methods

In industrial settings, nickel and vanadium are often recovered from heavy petroleum feedstock through processes like fluid/critical/supercritical extraction, thermal and catalytic cracking, hydrogenation, coking, and gasification . These methods allow for the extraction of metal-enriched byproducts, which can then be processed to obtain high-purity nickel and vanadium compounds.

Analyse Des Réactions Chimiques

Types of Reactions

Nickel-vanadium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, vanadium compounds can exhibit multiple oxidation states, ranging from +2 to +5, and can participate in redox reactions. Nickel compounds, on the other hand, are known for their catalytic properties and can facilitate hydrogenation and dehydrogenation reactions .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of nickel-vanadium compounds include hydrogen, carbon monoxide, and various acids and bases. For example, the Mond process involves the reaction of nickel oxide with water gas (a mixture of hydrogen and carbon monoxide) to produce nickel tetracarbonyl, which decomposes to yield pure nickel .

Major Products Formed

The major products formed from the reactions of nickel-vanadium compounds depend on the specific reaction conditions and reagents used. For example, the reduction of vanadium pentoxide with calcium metal can produce vanadium nitride, while the reaction of nickel oxide with water gas can yield pure nickel metal .

Applications De Recherche Scientifique

Nickel-vanadium compounds have a wide range of scientific research applications, including:

Biological Systems: Vanadium compounds have been investigated for their potential therapeutic applications, including the treatment of diabetes and cancer.

Material Science: Nickel-vanadium alloys are used in the development of hydrogen separation membranes due to their high hydrogen permeability and mechanical stability.

Mécanisme D'action

The mechanism of action of nickel-vanadium compounds varies depending on their specific application. In catalysis, these compounds often function by providing active sites for the adsorption and activation of reactants. For example, vanadium compounds can activate enzymes by complexing with ligands, while nickel compounds can facilitate hydrogenation reactions by adsorbing hydrogen molecules .

In biological systems, vanadium compounds can modulate signaling pathways by interacting with protein tyrosine phosphatases and kinases, thereby influencing cellular processes such as glucose metabolism and cell proliferation .

Comparaison Avec Des Composés Similaires

Nickel-vanadium compounds can be compared with other transition metal compounds, such as those of chromium, molybdenum, and tungsten. These compounds share similar catalytic and electronic properties but differ in their specific applications and reactivity. For example:

Chromium Compounds: Known for their use in stainless steel and as catalysts in oxidation reactions.

Molybdenum Compounds: Used in hydrodesulfurization catalysts and as electrode materials in energy storage devices.

Tungsten Compounds: Employed in high-temperature applications and as catalysts in various chemical reactions

Nickel-vanadium compounds are unique due to the combination of nickel’s catalytic properties and vanadium’s multiple oxidation states, which provide a wide range of reactivity and applications.

Propriétés

Numéro CAS |

12503-47-8 |

|---|---|

Formule moléculaire |

NiV3 |

Poids moléculaire |

211.518 g/mol |

Nom IUPAC |

nickel;vanadium |

InChI |

InChI=1S/Ni.3V |

Clé InChI |

SLOLVHGFRCBCOQ-UHFFFAOYSA-N |

SMILES canonique |

[V].[V].[V].[Ni] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid](/img/structure/B14715829.png)

![5-(Methylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14715863.png)

![1-[(E)-Methyldiazenyl]cyclohexyl acetate](/img/structure/B14715893.png)